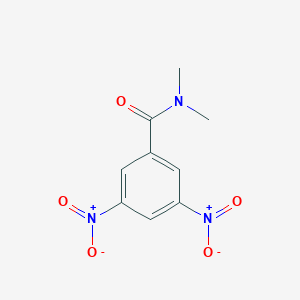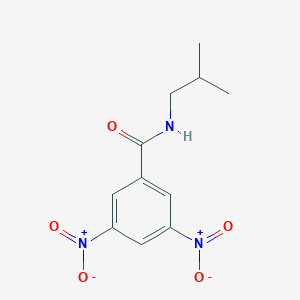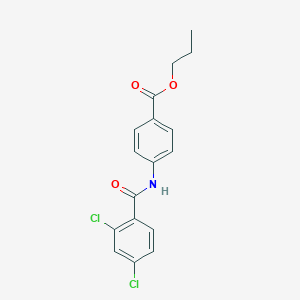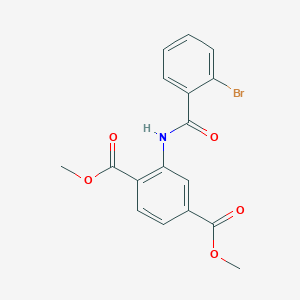
N-(4-甲氧基苄基)甲磺酰胺
概述
描述
N-(4-methoxybenzyl)methanesulfonamide is an organic compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol It is characterized by the presence of a methoxybenzyl group attached to a methanesulfonamide moiety
科学研究应用
N-(4-methoxybenzyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
作用机制
- By binding to GSTA1, this compound modulates its activity and influences cellular detoxification pathways .
- Downstream effects may include altered drug efficacy, susceptibility to oxidative stress, and potential toxicity .
- Cellular effects may include changes in drug response, oxidative stress resilience, and overall homeostasis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Biochemical Properties
N-(4-methoxybenzyl)methanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain thiosemicarbazones, forming complexes that exhibit cytotoxic properties . These interactions often involve the formation of chelate rings with metal ions, such as ruthenium, which can influence the redox behavior of the compound . The nature of these interactions is crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
N-(4-methoxybenzyl)methanesulfonamide affects various types of cells and cellular processes. It has been shown to inhibit cell growth in certain cancer cell lines, such as NCI-H460, A549, and MDA-MB-231 . This inhibition is likely due to its interaction with cellular signaling pathways and its ability to induce cytotoxic effects. Additionally, the compound may influence gene expression and cellular metabolism, further contributing to its impact on cell function.
Molecular Mechanism
The molecular mechanism of N-(4-methoxybenzyl)methanesulfonamide involves several key interactions at the molecular level. It can bind to biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. For example, its interaction with thiosemicarbazones and subsequent coordination with metal ions can result in the formation of stable complexes that exhibit unique redox properties . These interactions can also lead to changes in gene expression, further influencing the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-methoxybenzyl)methanesulfonamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that its cytotoxic effects can persist over extended periods, indicating its potential for long-term applications
Dosage Effects in Animal Models
The effects of N-(4-methoxybenzyl)methanesulfonamide can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that certain derivatives of N-(4-methoxybenzyl)methanesulfonamide can inhibit cell growth at specific concentrations . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
N-(4-methoxybenzyl)methanesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence metabolic flux and metabolite levels, further affecting the compound’s biochemical properties. For example, its interaction with thiosemicarbazones and metal ions can lead to the formation of stable complexes that exhibit unique redox behavior .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)methanesulfonamide typically involves the reaction of 4-methoxybenzylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of N-(4-methoxybenzyl)methanesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
N-(4-methoxybenzyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
相似化合物的比较
Similar Compounds
- N-(4-methoxybenzyl)-N-methylmethanesulfonamide
- 4-methoxybenzenesulfonamide
- N-(4-methoxyphenyl)methanesulfonamide
Uniqueness
N-(4-methoxybenzyl)methanesulfonamide is unique due to the presence of both a methoxybenzyl group and a methanesulfonamide moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-13-9-5-3-8(4-6-9)7-10-14(2,11)12/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSFIXASTARXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-2-anilino-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B404827.png)
![ETHYL (2Z)-5-(4-CHLOROPHENYL)-2-[(2-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B404828.png)
![ETHYL (2Z)-5-(4-CHLOROPHENYL)-2-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B404830.png)
![(5E)-2-anilino-5-[[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B404832.png)
![ethyl 2-[4-(allyloxy)-3,5-dibromobenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B404833.png)

![ETHYL (2Z)-2-[(3-BROMOPHENYL)METHYLIDENE]-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B404837.png)
![2-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANOL](/img/structure/B404838.png)





